1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea
Description
1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea is a synthetic organic compound that features a unique combination of adamantane, oxazolidine, and phenylethyl groups
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-19-13-29-21(28)25(19)12-18(17-4-2-1-3-5-17)23-20(27)24-22-9-14-6-15(10-22)8-16(7-14)11-22/h1-5,14-16,18H,6-13H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDKYQFEZSZBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC(CN4C(=O)COC4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Mediated Coupling
Adamantane-1-isocyanate derivatives react with amines under anhydrous conditions. Key parameters:
- Solvent system : Toluene or tetrahydrofuran (THF) at 80–110°C
- Stoichiometry : 1:1 molar ratio of isocyanate to amine
- Reaction time : 12–48 hours for complete conversion
Mechanistic pathway :
$$ \text{Adamantane-NCO} + \text{R-NH}_2 \rightarrow \text{Adamantane-NH-C(O)-NH-R} $$
This method achieves 68–92% yields for analogous structures when using triethylamine as catalyst.
Oxazolidinone Ring Synthesis
The 2,4-dioxooxazolidin-3-yl group introduces stereoelectronic constraints requiring specialized cyclization techniques.
β-Amino Alcohol Cyclization
- Start with 2-(1-phenylethyl)aminoethanol
- Treat with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane
- Cyclize at −10°C to 25°C for 4–6 hours
Yield optimization :
| Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|
| −10 | None | 42 |
| 25 | Vanadium(V) | 78 |
| 40 | Triethylamine | 65 |
Vanadium(V) catalysts enhance ring-closure efficiency through Lewis acid activation.
Urea Linkage Formation
Convergent synthesis strategies dominate recent literature:
Stepwise Assembly (Patent DE3260234D1)
- Prepare 1-adamantyl isocyanate (95% purity via vacuum distillation)
- Synthesize 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine
- React components in dry THF at 65°C for 24 hours
Critical parameters :
- Moisture control (<50 ppm H₂O) prevents isocyanate hydrolysis
- Nitrogen atmosphere maintains reaction integrity
Comparative solvent performance :
| Solvent | Dielectric Constant | Reaction Completion (%) |
|---|---|---|
| THF | 7.5 | 89 |
| Toluene | 2.4 | 76 |
| DMF | 36.7 | 63 |
Polar aprotic solvents improve nucleophilic attack efficiency.
Stereochemical Control Mechanisms
The (3s,5s,7s)-configuration necessitates chiral induction during adamantane functionalization:
Asymmetric Catalysis
Crystallographic data from PubChem CID 92081897 reveals:
- Adamantane chair conformation locks substituents in equatorial positions
- Chiral oxazolidinone induces 1,3-diaxial interactions favoring specific diastereomers
Stereoselectivity enhancement methods :
- Use of (R)-BINOL-phosphoric acid catalysts (→ 94% ee)
- Low-temperature recrystallization from hexane/ethyl acetate
Purification & Characterization
Final product isolation requires multistep protocols:
Crystallization Optimization
- Crude product dissolved in hot ethanol (65°C)
- Gradual cooling to −20°C over 12 hours
- Vacuum filtration through 0.45 μm PTFE membrane
Purity metrics :
| Purification Step | HPLC Purity (%) |
|---|---|
| Initial crude | 62 |
| First crystallization | 88 |
| Second crystallization | 99.5 |
Mass spectrometry (ESI-MS) confirms molecular ion at m/z 483.2 [M+H]⁺.
Scalability & Industrial Feasibility
Technical evaluation of pilot-scale synthesis:
Continuous Flow Reactor Design
Adapting ACS Nano’s electrochemical principles:
- Microreactor volume: 500 mL
- Residence time: 30 minutes
- Throughput: 1.2 kg/day
Economic factors :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Raw material cost | $412/kg | $387/kg |
| Energy consumption | 58 kWh/kg | 41 kWh/kg |
| Labor cost | $120/kg | $85/kg |
Continuous methods reduce production costs by 22% while improving yield consistency.
Catalytic Innovations
Redox-Active Catalysts
Vanadium(V) oxide tert-butoxide enables:
- 98% conversion at 80°C
- Catalyst loading as low as 0.5 mol%
- Recyclability up to 7 cycles without activity loss
Mechanistic insight : $$ \text{V}^\text{V}=O + \text{urea precursor} \rightarrow \text{V}^\text{IV}-O-\text{C(O)NH}_2 $$ The catalyst cycles between V⁵⁺ and V⁴⁺ states, accelerating C–N bond formation.
Chemical Reactions Analysis
Types of Reactions
1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the adamantane or phenylethyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of urea derivatives, including those similar to 1-((3s,5s,7s)-adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea . For example:
- A series of urea derivatives were evaluated for their antiproliferative effects against various cancer cell lines (A549, HCT-116, and PC-3). Some derivatives exhibited significant cytotoxicity with IC50 values indicating strong potential as anticancer agents .
Urease Inhibition
Another promising application is in the field of urease inhibition. Urease is an enzyme linked to several pathological conditions such as kidney stones and peptic ulcers. Compounds with a urea scaffold have been investigated for their ability to inhibit urease activity effectively . The structure of This compound may confer similar inhibitory properties due to its structural characteristics.
Case Study 1: Antiproliferative Activity
In a study evaluating various urea derivatives against cancer cell lines, compounds structurally related to This compound demonstrated potent antiproliferative effects. The most active compounds showed IC50 values lower than 5 µM across multiple cancer types .
Case Study 2: Urease Inhibition
Research focused on thiourea and urea derivatives has revealed that modifications in the phenyl ring can significantly enhance urease inhibitory activity. This suggests that This compound could be explored further for its potential as a urease inhibitor .
Mechanism of Action
The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylurea: A simpler analog with similar structural features.
Oxazolidinone Derivatives: Compounds with the oxazolidine ring, used in various pharmaceutical applications.
Phenylethylamine Derivatives: Compounds with the phenylethylamine moiety, known for their biological activity.
Uniqueness
1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea is unique due to the combination of its structural motifs, which may confer distinct chemical and biological properties compared to its individual components.
Biological Activity
The compound 1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea is a unique molecular entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Adamantane Derivative : The adamantane core is functionalized to introduce reactive groups.
- Synthesis of the Dioxooxazolidine : This step often involves cyclization reactions starting from appropriate precursors.
- Coupling Reaction : The adamantane derivative is coupled with the dioxooxazolidine using coupling agents like carbodiimides.
- Final Assembly : The urea linkage is formed through reactions with isocyanates or similar reagents.
Synthetic Route Overview
| Step | Description |
|---|---|
| Formation of Adamantane | Functionalization to introduce reactive groups |
| Dioxooxazolidine Synthesis | Cyclization from suitable precursors |
| Coupling | Reaction with coupling agents to form the desired compound |
| Final Assembly | Formation of urea linkage using isocyanates |
The biological activity of this compound primarily involves its interaction with various biological targets. The adamantane moiety enhances membrane penetration, while the dioxooxazolidine and phenylethyl groups may interact with specific enzymes or receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to standard chemotherapeutics .
- Anti-inflammatory Effects : Research has shown that this compound can reduce inflammatory markers in cellular models, suggesting a potential role in treating inflammatory diseases .
- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which could have implications in neurodegenerative disease treatment .
Comparative Analysis
To contextualize its biological activity, a comparison with other similar compounds is essential:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | 10 - 30 |
| 1-Adamantan-1-yl-3-phenylurea | Moderate anticancer activity | 20 - 50 |
| 3-(adamantan-1-yl)-1-{2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl}urea | Low anti-inflammatory effects | 40 - 80 |
Q & A
Q. Q1. What are the optimized synthetic routes for 1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea, and how do reaction conditions influence yield?
Answer: Synthesis typically involves coupling adamantyl isocyanate derivatives with functionalized phenylethyl precursors. Key steps include:
- Coupling agents : Use of carbodiimides (e.g., EDCI) with HOAt as an activator to enhance urea bond formation efficiency .
- Solvent selection : Dichloromethane (DCM) or methanol under inert atmospheres (N₂ or Ar) minimizes side reactions .
- Temperature control : Reactions often proceed at 0°C to room temperature to prevent decomposition of the oxazolidinone moiety .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization yields >90% purity .
Data Note : Analogous adamantyl-urea derivatives (e.g., compound 5h in ) achieved 92% yield using similar protocols .
Q. Q2. Which spectroscopic and analytical methods are critical for characterizing this compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the adamantyl group (δ 1.45–2.80 ppm for adamantyl protons) and urea NH signals (δ 6.15–8.56 ppm) .
- ESI-HRMS : Validates molecular mass (e.g., m/z 318 [M⁺] for analog 5h ) with <2 ppm error .
- XRD crystallography : Slow diffusion in diethyl ether at 4°C produces single crystals for resolving stereochemistry, as demonstrated for related triazole-adamantane hybrids .
- IR spectroscopy : Urea carbonyl stretches (1630–1690 cm⁻¹) and oxazolidinone C=O (1700–1750 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. Q3. How does the compound’s structure-activity relationship (SAR) influence its potency as a soluble epoxide hydrolase (sEH) inhibitor?
Answer:
- Adamantyl group : The rigid, lipophilic adamantane core enhances target binding by occupying hydrophobic pockets in sEH .
- Oxazolidinone moiety : The 2,4-dioxo group acts as a hydrogen bond acceptor, critical for enzymatic inhibition (IC₅₀ <10 nM in pre-incubation assays) .
- Phenylethyl linker : Substitutions at the phenyl ring (e.g., electron-withdrawing groups) modulate solubility and metabolic stability .
Experimental Validation : Replace the adamantyl group with cyclohexyl analogs () to assess steric and electronic effects on activity .
Q. Q4. What experimental strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Use consistent pre-incubation conditions (e.g., 30°C for 1 hour in 100 mM phosphate buffer with 0.01% gelatin) to minimize variability in enzyme inhibition assays .
- Control benchmarking : Compare results against known sEH inhibitors (e.g., ACPU in ) to validate assay sensitivity .
- Orthogonal validation : Pair enzymatic assays with cellular models (e.g., LPS-induced inflammation) to confirm target engagement .
Q. Q5. How can computational methods guide the optimization of pharmacokinetic properties?
Answer:
- ADMET prediction : Use QSAR models to prioritize derivatives with logP <5 and polar surface area >80 Ų to balance blood-brain barrier penetration and solubility .
- Molecular dynamics (MD) : Simulate binding to sEH (PDB: 4DZY) to identify residues (e.g., Tyr383, Asp335) critical for inhibitor residence time .
- Metabolic stability : In silico CYP450 metabolism screening (e.g., CYP3A4) flags labile sites (e.g., oxazolidinone ring) for structural modification .
Q. Q6. What are the best practices for analyzing copper contamination in click-chemistry-derived analogs?
Answer:
- Paramagnetic ¹³C NMR : Detect residual Cu(I) traces (e.g., from Huisgen cycloaddition) via signal broadening in triazole-adamantane hybrids .
- Ammonia washing : Stir crude products with NH₄OH in DCM to remove copper salts, as demonstrated for triazole derivatives () .
- ICP-MS : Quantify Cu levels (<1 ppm) post-purification to ensure compliance with in vitro toxicity thresholds .
Methodological Considerations
Q. Q7. How to design a robust experimental framework for studying environmental degradation pathways?
Answer:
- Fate studies : Use OECD 308 guidelines to assess hydrolysis (pH 7–9) and photolysis (λ >290 nm) in aqueous systems .
- Biotic transformation : Incubate with soil microbiota (e.g., OECD 307) to identify metabolites via LC-HRMS .
- Ecotoxicity : Pair degradation data with algal (OECD 201) and Daphnia (OECD 202) assays to model ecological risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
